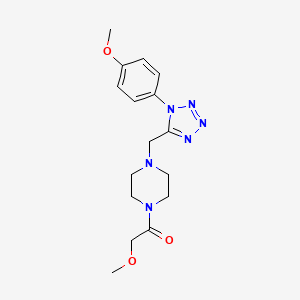

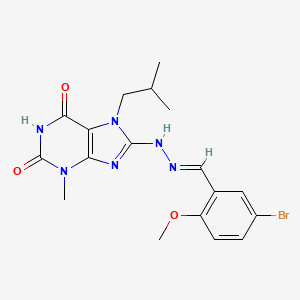

2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, also known as MPPN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method that involves the use of various chemical reactions. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPPN are discussed in

Scientific Research Applications

Biochemical Properties and Metabolism

Nicotinamide Derivatives Utilization : A study explores the utilization of various nicotinamide derivatives, including compounds like 2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, by mammals, insects, and bacteria. This research highlights the biochemical roles and metabolic pathways associated with these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Human Liver Enzyme Activity : Another study investigates the role of nicotinamide N-methyltransferase (NNMT) in human liver, which is crucial for the metabolism of nicotinamide and related pyridine compounds. This enzyme's activity and individual variation are essential for understanding the metabolic processing of compounds like 2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Application in Medicinal Chemistry

NNMT Inhibitors : The discovery and characterization of bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), which catalyzes the N-methylation of pyridine-containing compounds, are detailed in a study. This research could have implications for understanding the effects of compounds like 2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide in various diseases (Babault et al., 2018).

Preparation of Nicotinamide Derivatives : Research on the preparation of 4-substituted nicotinic acids and nicotinamides, including methods that might be applicable to the synthesis of 2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, is also crucial. These compounds are potential inhibitors in cancer research (Ross, 1966).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets, given its heterocyclic nature . .

Mode of Action

The mode of action of this compound is not well-documented. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation or activity of the target, which can have downstream effects on cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in a variety of pathways, particularly those involving heterocyclic compounds

Pharmacokinetics

The compound’s metabolism and excretion pathways are currently unknown .

Action Environment

The compound’s action, efficacy, and stability may be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules or ions. The compound’s heterocyclic nature suggests that it may be stable under a variety of conditions .

properties

IUPAC Name |

2-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)13-6-12(7-18-9-13)8-20-16(23)15-4-3-5-19-17(15)24-2/h3-7,9-11H,8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGUCCAZVGQUDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide](/img/structure/B2830771.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide](/img/structure/B2830772.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2830773.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)

![Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830778.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)

![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)